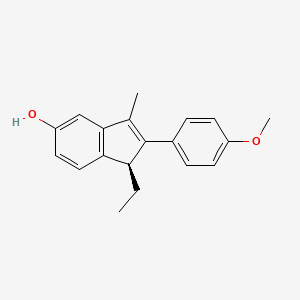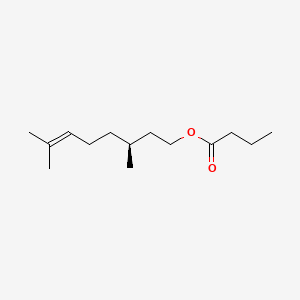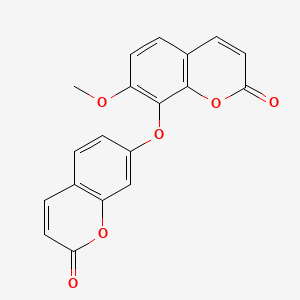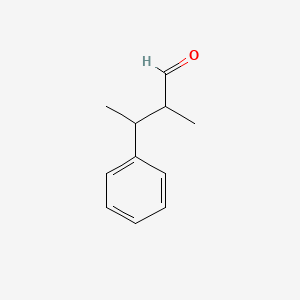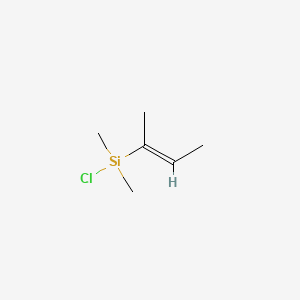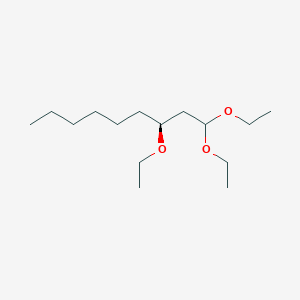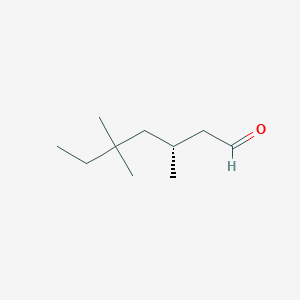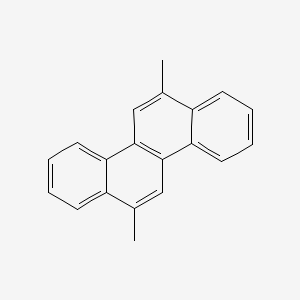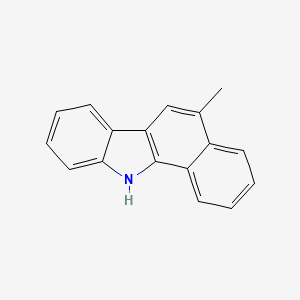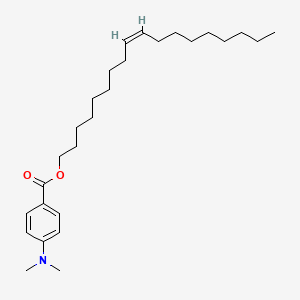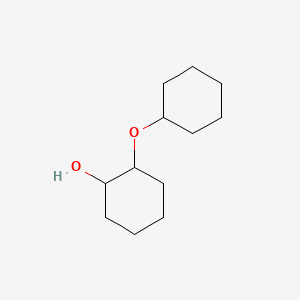
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane is an organotin compound characterized by the presence of a stannane core bonded to tributyl groups and a hexa-2,4-dienoyloxy moiety. Organotin compounds are known for their diverse applications in various fields, including catalysis, organic synthesis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane typically involves the reaction of tributyltin hydride with hexa-2,4-dienoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium or platinum complex, to facilitate the formation of the stannane bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and environmental impact. The use of advanced purification techniques, such as distillation or chromatography, ensures the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the stannane to lower oxidation states.
Substitution: The tributyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Applications De Recherche Scientifique
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of (E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl(p-tert-butylbenzoyloxy)stannane
- Tributyl(naphthenoyloxy)stannane
- Tributyl(p-dodecylphenylsulphonyl)stannane
- Sodium tributylstannolate
Uniqueness
(E,E)-Tributyl(hexa-2,4-dienoyloxy)stannane is unique due to its specific hexa-2,4-dienoyloxy moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where its specific reactivity and interactions are advantageous.
Propriétés
Numéro CAS |
79403-36-4 |
|---|---|
Formule moléculaire |
C18H34O2Sn |
Poids moléculaire |
401.2 g/mol |
Nom IUPAC |
tributylstannyl (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C6H8O2.3C4H9.Sn/c1-2-3-4-5-6(7)8;3*1-3-4-2;/h2-5H,1H3,(H,7,8);3*1,3-4H2,2H3;/q;;;;+1/p-1/b3-2+,5-4+;;;; |
Clé InChI |
GCNHNMQPMBJDHL-SZGMPUKLSA-M |
SMILES isomérique |
CCCC[Sn](CCCC)(CCCC)OC(=O)/C=C/C=C/C |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


